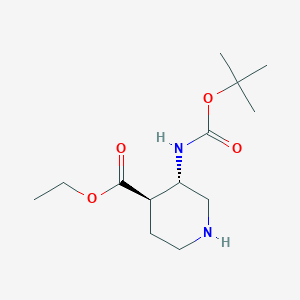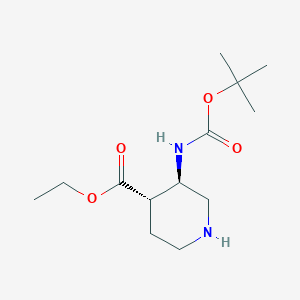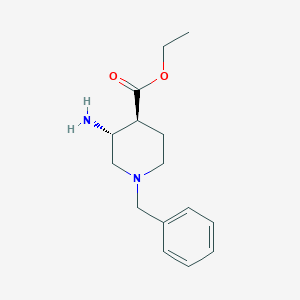
cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester hydrochloride: is a chemical compound with the molecular formula C13H24N2O4Cl and a molecular weight of 308.81 g/mol . It is a white solid with applications in various fields of chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperidine-4-carboxylic acid ethyl ester as the starting material.
Protection: The amino group is protected using tert-butoxycarbonyl (Boc) group to form Boc-piperidine-4-carboxylic acid ethyl ester .
Cis-Configuration: The cis-configuration is achieved through specific reaction conditions, often involving chiral catalysts or reagents.
Hydrochloride Formation: The final step involves converting the protected compound into its hydrochloride salt form using hydrochloric acid.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches using reactors designed for chemical synthesis.
Purification: Purification steps include crystallization and chromatography to achieve the desired purity.
Quality Control: Rigorous quality control measures ensure the compound meets industry standards.
Types of Reactions:
Oxidation: Oxidation reactions can be performed on the piperidine ring to introduce functional groups.
Reduction: Reduction reactions can be used to modify the ester group.
Substitution: Substitution reactions can introduce various substituents on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and peroxides .
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Alcohols, ketones, or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Alkylated or amino-substituted piperidines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and other bioactive molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition or activation. Medicine: The compound is explored for its potential therapeutic effects, including its role in drug discovery and development. Industry: It is used in the production of various chemical products, including polymers and agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with biological targets , such as enzymes or receptors. The molecular pathways involved depend on the specific application, but often include modulation of enzyme activity or inhibition of receptor binding.
Comparison with Similar Compounds
3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester
cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid methyl ester
trans-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester
Uniqueness: The cis-configuration of the compound provides unique stereochemical properties that can influence its biological activity and chemical reactivity compared to its trans-counterpart and other similar compounds.
Properties
IUPAC Name |
ethyl (3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4.ClH/c1-5-18-11(16)9-6-7-14-8-10(9)15-12(17)19-13(2,3)4;/h9-10,14H,5-8H2,1-4H3,(H,15,17);1H/t9-,10+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXALDGQGBWXPW-BAUSSPIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNCC1NC(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCNC[C@H]1NC(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,4R)-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B8189448.png)


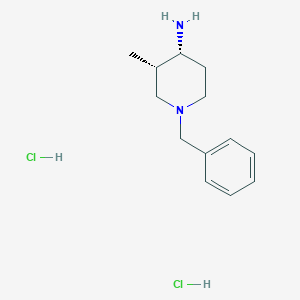
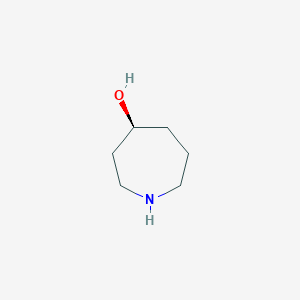
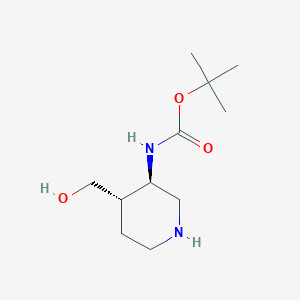
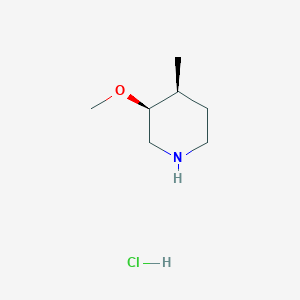

![1-O-benzyl 4-O-ethyl (3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate](/img/structure/B8189499.png)
![1-O-benzyl 4-O-ethyl (3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate](/img/structure/B8189515.png)
